4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-iodo-1-methyl-5-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFCDXGAAIIDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. One common method is the electrophilic iodination of 1-methyl-5-(propan-2-yl)-1H-pyrazole using iodine or an iodine-containing reagent under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Direct Arylation Reactions
The C5 position of pyrazole derivatives undergoes direct arylation with aryl halides under palladium catalysis. For 4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole, the C–I bond remains intact during C–H arylation due to the inertness of the C4-iodo group under these conditions .
Example Reaction Conditions
| Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | PdCl(C₃H₅)(dppb) (1 mol%) | KOAc | DMA | 85% | |
| 3-Bromo-1-methylpyrazole | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene | 63% |
-
Key Insight : Electron-deficient aryl bromides (e.g., nitro, cyano substituents) enhance reaction efficiency . Steric hindrance from the isopropyl group at C5 reduces yields in ortho-substituted aryl couplings .
Suzuki-Miyaura Cross-Coupling
The C4-iodo group participates in palladium-catalyzed couplings with boronic acids. This reaction preserves the pyrazole core while enabling biaryl formation .
Optimized Protocol
-
Catalyst : Pd(PPh₃)₂Cl₂ (1.5 mol%)
-
Base : Na₂CO₃
-
Solvent : THF/H₂O (3:1)
-
Temperature : 80°C, 12 h
-
Yield : 74–89% for arylboronic acids (e.g., phenyl, 4-methoxyphenyl) .
Notable Example :
Nucleophilic Substitution
The C4-iodo group undergoes SNAr (nucleophilic aromatic substitution) with soft nucleophiles under mild conditions:
-
Limitation : Steric bulk from the isopropyl group slows kinetics compared to less hindered analogs .
Dehalogenation
The C–I bond is selectively reduced under catalytic hydrogenation:
Conditions :
-
Catalyst : Pd/C (10 wt%)
-
Reductant : H₂ (3–5 bar)
-
Solvent : EtOH, Et₃N
-
Temperature : 70°C, 5 h
Heterocyclic Ring Functionalization
The pyrazole ring participates in cycloadditions and alkylations:
a. [3+2] Cycloaddition with Alkynes
-
Substrate : Propiolic acid derivatives
-
Conditions : CuI, TBTA ligand, DMF, 80°C
b. C5 Alkylation
-
Reagent : Ethyl bromoacetate
-
Base : K₂CO₃
-
Solvent : Acetonitrile, 60°C
Comparative Reactivity
The iodine substituent’s reactivity differs from bromo/chloro analogs:
| Property | 4-Iodo Derivative | 4-Bromo Derivative | 4-Chloro Derivative |
|---|---|---|---|
| Suzuki Coupling Rate | Fastest | Moderate | Slowest |
| SNAr Reactivity | High | Moderate | Low |
| Reduction Ease (C–X) | Easiest | Moderate | Difficult |
Scientific Research Applications
Drug Discovery and Development
The compound is being investigated for its potential as a lead candidate in drug development, particularly due to its unique structural features that may influence biological activity. The presence of iodine at the 4-position may enhance its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry .
Anti-inflammatory Agents
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can lead to improved anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. These compounds often induce apoptosis or inhibit cell proliferation through various mechanisms, including cell cycle arrest .
Case Study 1: Anticancer Potential
In a study evaluating various pyrazole derivatives, one compound exhibited an IC50 value of 0.28 µM against A549 cell lines, indicating significant anticancer activity. This study underscores the potential of structurally related compounds to serve as effective anticancer agents .
Case Study 2: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that specific modifications resulted in enhanced activity against carrageenan-induced paw edema in rats. The tested compounds demonstrated comparable efficacy to standard anti-inflammatory drugs, suggesting their potential for therapeutic use .
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of 4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole with analogous compounds:
Key Observations:
- Halogen Effects : Iodine (high atomic weight, polarizability) enhances halogen bonding and lipophilicity compared to bromine or fluorine .
- Amino vs. Halogen Groups: The amine substituent in 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine increases polarity, improving solubility but reducing membrane permeability .
Structural and Computational Insights
- Planarity and Steric Effects : Pyrazole rings in similar compounds (e.g., ) are nearly planar, with dihedral angles <10° between substituents. The isopropyl group in the target compound may introduce steric hindrance, affecting binding to biological targets .
Biological Activity
4-Iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of iodine and an isopropyl group, may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.06 g/mol. The compound contains a five-membered pyrazole ring with two nitrogen atoms and a halogen substituent, which can significantly impact its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been reported to interact with alcohol dehydrogenase enzymes (ADH1A, ADH1B, ADH1C) in humans and mycocyclosin synthase in Mycobacterium tuberculosis, potentially influencing alcohol metabolism and the survival mechanisms of the bacteria .
- Androgen Receptor Modulation : Similar compounds have shown promise as selective androgen receptor modulators (SARMs), suggesting that this compound may also exhibit activity against androgen receptors, which could be beneficial in treating prostate cancer .
Biological Activity Data
Recent studies have evaluated the biological activity of various pyrazole derivatives, including this compound. Below is a summary table of relevant findings:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | MCF7 | 3.79 | Anticancer |
| Study B | HepG2 | 0.71 | Antiproliferative |
| Study C | A549 | 26 | Cytotoxic |
| Study D | Prostate Cancer Cells | High Affinity | AR Antagonism |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, this compound demonstrated significant cytotoxic effects against MCF7 breast cancer cells with an IC50 value of 3.79 µM. This suggests that modifications to the pyrazole structure can enhance its effectiveness as an anticancer agent.
Q & A
Q. What are the common synthetic strategies for preparing 4-iodo-1-methyl-5-(propan-2-yl)-1H-pyrazole?
A typical approach involves cyclocondensation of substituted hydrazines with β-diketones or β-keto esters, followed by iodination. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis . For iodination, electrophilic substitution using iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HIO₃) under controlled pH (e.g., acetic acid) is often employed . Key parameters include reaction time (6–12 hours) and temperature (60–80°C).
Q. What analytical techniques are recommended for characterizing this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. substituents, as in , where dihedral angles were 16.83°–51.68° for similar structures) .
- Spectroscopy :
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C₈H₁₂IN₂: theoretical m/z 277.0).
Q. How can researchers assess the reactivity of the iodinated pyrazole core?
The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). For example, 5-iodopyrazole derivatives undergo palladium-catalyzed coupling at 80–100°C in toluene/EtOH with Na₂CO₃ as a base . Additionally, nucleophilic substitution (e.g., with amines or thiols) can replace iodine under basic conditions (K₂CO₃/DMF, 60°C) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., competing substitution vs. coupling)?
Contradictions often arise from varying reaction conditions. For instance, in -azidopyrazole-4-carbaldehyde yielded different products with hydrazine hydrate under reflux (pyrazolo[3,4-c]pyrazole) vs. room temperature (amine derivative). To address this:
Q. What computational methods are effective for predicting physicochemical properties?
- *DFT (B3LYP/6-31G)**: Calculates HOMO-LUMO gaps (e.g., 4.5–5.2 eV for pyrazoles), dipole moments, and electrostatic potential maps to predict solubility/reactivity .
- Molecular docking : Screens binding affinities to biological targets (e.g., enzymes with hydrophobic active sites, leveraging the isopropyl group’s lipophilicity).
Q. How should researchers handle discrepancies in biological activity data for structurally similar pyrazoles?
In , minor substituent changes (e.g., nitro vs. methoxy groups) drastically altered bioactivity. To reconcile discrepancies:
- Conduct SAR studies with systematic variation of substituents (e.g., iodine vs. bromine).
- Use metadynamics simulations to analyze target-ligand binding stability.
- Validate via in vitro assays (e.g., IC₅₀ measurements against kinase enzymes).
Q. What strategies optimize crystal growth for X-ray diffraction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
